molecular formula C16H12ClNO4S B7538165 N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide

N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide

Cat. No. B7538165
M. Wt: 349.8 g/mol
InChI Key: VVSLVCNEFQMACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide, commonly known as CCOS, is a sulfonamide-based compound that has shown potential in various scientific applications.

Mechanism of Action

The mechanism of action of CCOS is not fully understood. However, studies have suggested that CCOS inhibits the activity of certain enzymes, such as carbonic anhydrase and aromatase, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
CCOS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CCOS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCOS is its ease of synthesis, which makes it readily available for research purposes. CCOS also has a relatively low toxicity, making it a safer alternative to other sulfonamide-based compounds. However, CCOS has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for CCOS research. One area of interest is the development of CCOS as a therapeutic agent for cancer and inflammatory diseases. Studies are also needed to further understand the mechanism of action of CCOS and its potential interactions with other enzymes and proteins. Additionally, research is needed to improve the solubility of CCOS in water, which would make it easier to work with in experiments.
Conclusion
In conclusion, CCOS is a sulfonamide-based compound that has shown potential in various scientific applications. Its ease of synthesis, low toxicity, and anti-cancer and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of CCOS and its potential as a therapeutic agent.

Synthesis Methods

CCOS can be synthesized using a simple one-pot reaction, which involves the condensation of 2-chlorobenzaldehyde, malonic acid, and sulfanilamide in the presence of piperidine and acetic anhydride. The resulting product is purified using recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

CCOS has been extensively studied for its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells, particularly breast and prostate cancer cells. CCOS has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c17-14-4-2-1-3-12(14)10-18-23(20,21)13-6-7-15-11(9-13)5-8-16(19)22-15/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLVCNEFQMACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide

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